

# Crystal Structure of Sodium 4-Methylbenzenesulfonate Dihydrate: A Review of Available Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium 4-methylbenzenesulfonate

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Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the crystal structure of **sodium 4-methylbenzenesulfonate** dihydrate will find that detailed crystallographic data for this specific compound is not readily available in publicly accessible resources. While information on the anhydrous form and related hydrated compounds exists, a complete structural elucidation of the dihydrate remains elusive in the current scientific literature.

**Sodium 4-methylbenzenesulfonate**, also known as sodium p-toluenesulfonate, is an organic salt with the chemical formula  $\text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{Na}$ . It is a white, water-soluble solid.<sup>[1]</sup> This compound and its derivatives are of interest in various chemical and pharmaceutical applications. However, a comprehensive understanding of its solid-state properties, particularly in its hydrated forms, is crucial for applications in drug development and materials science, where crystal structure can significantly influence solubility, stability, and bioavailability.

## Current State of Knowledge

Extensive searches of crystallographic databases and the scientific literature did not yield a definitive report on the single-crystal X-ray diffraction analysis of **sodium 4-methylbenzenesulfonate** dihydrate. While physical and chemical properties of the anhydrous form are documented, the specific arrangement of atoms, unit cell dimensions, and hydrogen bonding network for the dihydrate have not been published.

Information is available for structurally related compounds, which may offer some insights:

- Sodium p-toluenesulfinate tetrahydrate: The crystal structure of this related compound has been determined. It is the sodium salt of p-toluenesulfinic acid and crystallizes with four water molecules.<sup>[2][3]</sup>
- Sodium 4-hydroxybenzenesulfonate dihydrate: The crystal properties of this compound have also been studied, providing a potential reference for how a substituted benzenesulfonate salt incorporates water molecules into its crystal lattice.

The absence of specific data for **sodium 4-methylbenzenesulfonate** dihydrate highlights a gap in the current understanding of this compound's solid-state chemistry.

## Experimental Methodologies for Crystal Structure Determination

Should crystals of **sodium 4-methylbenzenesulfonate** dihydrate become available, the standard experimental protocol for determining its crystal structure would involve single-crystal X-ray diffraction. A general workflow for such an analysis is outlined below.

### Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: A generalized workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.

1. **Crystal Growth:** High-quality single crystals of **sodium 4-methylbenzenesulfonate** dihydrate would first need to be grown. Common methods include slow evaporation from a suitable solvent, cooling of a saturated solution, or vapor diffusion.
2. **Crystal Selection and Mounting:** A suitable single crystal, typically with dimensions in the range of 0.1-0.5 mm, is selected under a microscope and mounted on a goniometer head.
3. **X-ray Diffraction Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

4. Data Processing and Reduction: The collected diffraction intensities are processed to correct for experimental factors and to reduce the data to a set of unique reflections with their corresponding intensities and standard uncertainties.
5. Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure, often using direct methods or Patterson methods.
6. Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to improve the atomic positions, and thermal parameters.
7. Crystallographic Validation: The final refined structure is validated using software tools like CHECKCIF to ensure its quality and correctness.
8. Analysis of Structural Features: A detailed analysis of the validated structure is performed to determine key geometric parameters such as bond lengths, bond angles, torsion angles, and to identify and characterize intermolecular interactions, particularly the hydrogen-bonding network involving the water molecules.

## Conclusion

A detailed technical guide on the crystal structure of **sodium 4-methylbenzenesulfonate dihydrate** cannot be provided at this time due to the absence of published crystallographic data. The scientific community would benefit from the determination of this structure to further understand the solid-state properties of this and related compounds. The experimental workflow described provides a roadmap for researchers who may undertake this structural elucidation in the future. Professionals in drug development and materials science are encouraged to consult crystallographic databases for the most current information.

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## References

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- To cite this document: BenchChem. [Crystal Structure of Sodium 4-Methylbenzenesulfonate Dihydrate: A Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085249#crystal-structure-of-sodium-4-methylbenzenesulfonate-dihydrate]

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